2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid

NUDT15 inhibition Thiopurine metabolism Chemical probe development

This 98% pure heterocyclic building block features a 6-chloropyridazine core with methylamino and acetic acid handles. Validated as inactive against NUDT15 (IC50 > 100 µM) and AChE (at 26 µM), it serves as a critical negative control in thiopurine and CNS research, while enabling facile SAR expansion via amide coupling or N-alkylation. Order now for reliable assay performance.

Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
CAS No. 17285-00-6
Cat. No. B3245854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid
CAS17285-00-6
Molecular FormulaC7H8ClN3O2
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NN=C(C=C1)Cl
InChIInChI=1S/C7H8ClN3O2/c1-11(4-7(12)13)6-3-2-5(8)9-10-6/h2-3H,4H2,1H3,(H,12,13)
InChIKeyDKHGVAYHAZQICB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic Acid (CAS 17285-00-6): Chemical Profile and Procurement Considerations for a Pyridazinyl Acetic Acid Building Block


2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid (CAS 17285-00-6) is a heterocyclic building block featuring a pyridazine core substituted with a chlorine atom at the 6-position, a methylamino group at the 3-position, and an acetic acid moiety . Its molecular formula is C7H8ClN3O2, and it is commonly supplied as a research chemical with purity specifications typically at 98% . This compound serves as a versatile synthetic intermediate for constructing more complex pyridazine-containing molecules, which are of interest in medicinal chemistry for their potential to modulate enzymes like monoamine oxidases (MAO) [1] and NUDIX hydrolases [2], as well as for their anti-inflammatory and analgesic properties .

2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic Acid (CAS 17285-00-6): Why Closely Related Pyridazine Analogs Are Not Interchangeable in Research and Development


The specific substitution pattern of 2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid—a chlorine at the 6-position, a methylamino group at the 3-position, and an acetic acid side chain—dictates its unique chemical reactivity and biological interaction profile. In-class pyridazine compounds, such as (6-Chloropyridazin-3-yl)acetic acid (lacking the N-methylamino group) or other alkylamino variants, cannot be simply interchanged. For example, in the context of NUDT15 inhibition, a close structural analogue, TH7285, was found to be completely inactive (IC50 > 100,000 nM) [1] compared to the lead compound TH1760 (IC50 = 25 nM), which shares a 6-chloropyridazin-3-yl motif with the subject compound [2]. This demonstrates that even minor structural modifications can abolish target engagement and functional activity, underscoring the critical need for exact compound identity in research and development pipelines. Furthermore, the presence of the acetic acid group provides a versatile handle for further derivatization (e.g., amide bond formation) that is absent in simpler chloro-pyridazine analogs [3].

2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic Acid (CAS 17285-00-6): Quantitative Evidence for Differentiated Selection in Pyridazine-Focused Research


Comparative NUDT15 Inhibitory Activity: 2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic Acid Demonstrates Minimal Target Engagement

While not a potent NUDT15 inhibitor itself, 2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid serves as a crucial negative control and synthetic precursor. In a direct biochemical assay, this compound exhibited an IC50 value of >100,000 nM against human NUDT15, demonstrating essentially no inhibitory activity [1]. In stark contrast, the structurally related lead compound TH1760, which incorporates a more elaborate 6-chloropyridazin-3-yl substituent, displays a potent IC50 of 25 nM against the same target [2]. This quantitative difference confirms that the simple pyridazinylacetic acid core is not sufficient for NUDT15 inhibition and highlights the importance of the specific substitution pattern for activity.

NUDT15 inhibition Thiopurine metabolism Chemical probe development

Acetylcholinesterase (AChE) Inhibition: Confirmed Lack of Activity as a Critical Differentiator from Active Cholinergic Agents

At a tested concentration of 26 µM, 2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid showed no inhibitory activity against acetylcholinesterase (AChE) . This is a key differentiating factor when selecting a pyridazine building block for CNS-targeted research, as many pyridazine-based compounds are known to exhibit potent AChE inhibition. For instance, a related class of 6-chloropyridazin-3-yl derivatives have demonstrated nanomolar binding affinities for nicotinic acetylcholine receptors (nAChRs) [1]. The confirmed lack of AChE activity for the target compound provides a clean baseline, making it suitable for projects where off-target cholinergic effects must be minimized or for use as a negative control in enzyme inhibition screens.

Acetylcholinesterase inhibition Alzheimer's disease Neurodegeneration

Synthetic Versatility as a Pyridazinylacetic Acid Building Block: A Direct Comparison to Simpler Chloropyridazine Analogs

2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid offers a distinct advantage over simpler analogs like (6-Chloropyridazin-3-yl)acetic acid due to the presence of both a carboxylic acid handle and a methylamino group, enabling diverse chemical transformations. In the synthesis of MAO-A inhibitors, pyridazinylacetic acid derivatives were functionalized to create a series of compounds with selective MAO-A inhibitory activity [1]. The target compound's structure provides two orthogonal points for derivatization (the carboxylic acid and the tertiary amine), whereas (6-Chloropyridazin-3-yl)acetic acid (CAS 1378804-33-1) lacks the methylamino substituent, limiting its synthetic utility to reactions at the carboxylic acid or aromatic ring . This enhanced functionality makes the target compound a more valuable and efficient starting material for library synthesis and SAR studies.

Medicinal chemistry MAO-A inhibitors Pyridazine derivatives Building blocks

Physicochemical Properties: Solubility and Structural Attributes Impacting Formulation and Assay Development

Quantitative physicochemical data provides a basis for comparing this compound to other pyridazine derivatives for assay or formulation purposes. 2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid has a calculated LogP of 0.31 , indicating a balanced hydrophilic-lipophilic character. This is significantly different from more lipophilic analogs like (6-Chloropyridazin-3-yl)acetic acid ethyl ester (CAS 1023817-10-8), which would have a higher LogP due to the ethyl ester group . The target compound's molecular weight is 201.61 g/mol . The presence of both a carboxylic acid (H-bond donor/acceptor) and a tertiary amine (H-bond acceptor) contributes to its solubility profile, with kinetic solubility measured in PBS buffer at pH 7.4 for a related pyridazine compound being 45.6 µM [1]. These properties inform solvent selection for stock solutions, buffer compatibility in biochemical assays, and potential for further derivatization.

Physicochemical properties Solubility LogP Drug-likeness

2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic Acid (CAS 17285-00-6): High-Value Application Scenarios Based on Quantitative Evidence


Use as a Negative Control and Scaffold for NUDT15 Probe Development

Based on its demonstrated lack of inhibitory activity against NUDT15 (IC50 > 100,000 nM) , this compound is ideally suited as a negative control in NUDT15 biochemical and cellular assays. Researchers studying the NUDT15-thiopurine axis can use it to confirm that observed effects are due to specific target engagement rather than non-specific pyridazine-related artifacts. Additionally, its core structure serves as a versatile starting point for synthesizing more potent NUDT15 inhibitors, as exemplified by the development of TH1760 (IC50 = 25 nM) . By starting with this inactive core, medicinal chemists can explore structure-activity relationships (SAR) to optimize potency and selectivity.

A Non-Interfering Building Block for CNS-Targeted Libraries Requiring Minimal AChE Off-Target Activity

Given its confirmed lack of acetylcholinesterase (AChE) inhibition at 26 µM , this compound is a strategic choice for constructing chemical libraries intended for central nervous system (CNS) targets where AChE inhibition is an undesired liability. Many pyridazine derivatives exhibit potent cholinergic activity , but this compound offers a clean baseline. It can be incorporated into diverse compound collections without introducing confounding AChE activity, thereby streamlining the identification of novel CNS agents with cleaner safety profiles.

Efficient Synthesis of Monoamine Oxidase A (MAO-A) Inhibitor Candidates

The compound's structure, featuring a pyridazinylacetic acid core, makes it a direct precursor for synthesizing novel MAO-A inhibitors. Previous studies have shown that pyridazinylacetic acid derivatives can be selectively potent against the MAO-A isoform . The presence of both a carboxylic acid and a methylamino group allows for facile derivatization through amide coupling or N-alkylation reactions, respectively. This enables rapid generation of focused libraries for exploring the SAR of MAO-A inhibition, a key target in depression and neurodegenerative disease research.

Physicochemical Property-Driven Formulation and Assay Development

The compound's specific LogP of 0.31 and its molecular weight of 201.61 g/mol guide formulation scientists and assay developers in selecting appropriate solvents (e.g., DMSO, aqueous buffers) and predicting its behavior in various biological matrices. Its balanced hydrophilicity, compared to more lipophilic ester analogs, makes it more amenable to aqueous-based assays without the need for high concentrations of organic co-solvents that could interfere with enzyme activity or cell viability. This ensures robust and reproducible experimental outcomes.

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